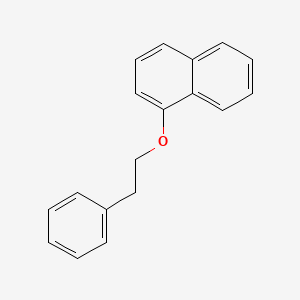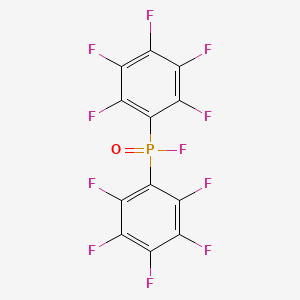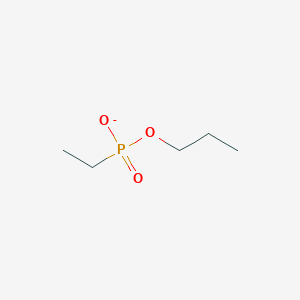
Propyl ethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to both a propyl group and an ethyl group. This compound falls under the category of phosphonates, which are known for their stability and versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl ethylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction. In this reaction, a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For example, the reaction of trimethylphosphite with ethyl iodide can yield ethyl methylphosphonate, which can then be further reacted with propyl halide to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The reactions are often catalyzed by palladium or copper catalysts to enhance the yield and efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Substitution: It can undergo nucleophilic substitution reactions where the alkyl groups can be replaced by other nucleophiles.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to form phosphonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are commonly used.
Major Products Formed
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Hydrolysis: Phosphonic acids and alcohols.
Applications De Recherche Scientifique
Propyl ethylphosphonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of propyl ethylphosphonate involves its interaction with biological molecules through its phosphorus atom. The compound can act as a mimic of phosphate esters, thereby inhibiting enzymes that utilize phosphate groups. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, preventing the normal substrate from binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl ethylphosphonate
- Ethyl methylphosphonate
- Propyl methylphosphonate
Uniqueness
Propyl ethylphosphonate is unique due to its specific alkyl groups, which confer distinct chemical properties and reactivity compared to other similar phosphonates. Its combination of propyl and ethyl groups allows for unique interactions in both chemical reactions and biological systems .
Propriétés
Numéro CAS |
20442-53-9 |
|---|---|
Formule moléculaire |
C5H12O3P- |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
ethyl(propoxy)phosphinate |
InChI |
InChI=1S/C5H13O3P/c1-3-5-8-9(6,7)4-2/h3-5H2,1-2H3,(H,6,7)/p-1 |
Clé InChI |
WTSTZDLWRUEGQB-UHFFFAOYSA-M |
SMILES canonique |
CCCOP(=O)(CC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


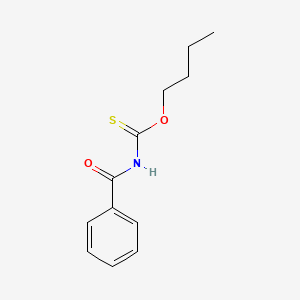
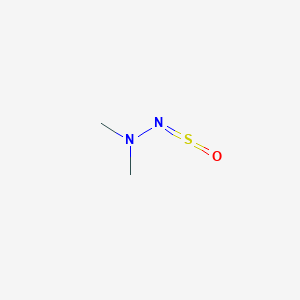
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
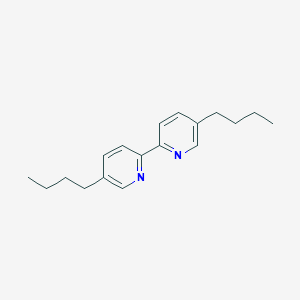
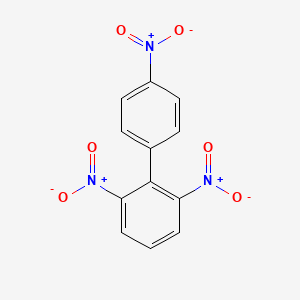
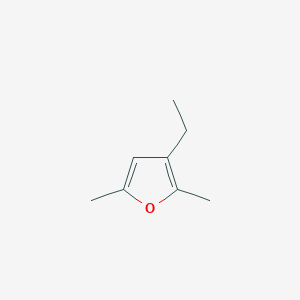

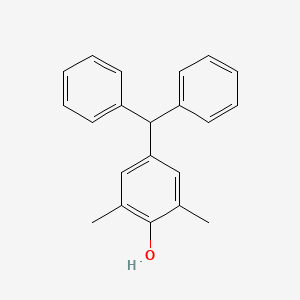
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
